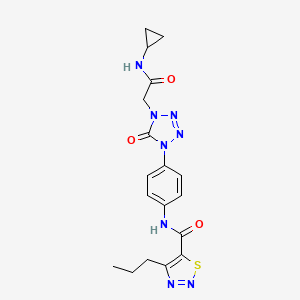

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound is a heterocyclic organic molecule featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked to a phenyl ring bearing a tetrazole derivative. This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, given the prevalence of thiadiazole and tetrazole motifs in drug discovery .

Properties

IUPAC Name |

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O3S/c1-2-3-14-16(30-24-21-14)17(28)20-12-6-8-13(9-7-12)26-18(29)25(22-23-26)10-15(27)19-11-4-5-11/h6-9,11H,2-5,10H2,1H3,(H,19,27)(H,20,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXUHIGDERGRAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes several pharmacologically relevant moieties:

- Molecular Formula : C22H18N6O5

- Molecular Weight : 446.4 g/mol

- CAS Number : 1396847-46-3

The structure consists of a thiadiazole ring, a tetrazole moiety, and a cyclopropylamine group, which contribute to its biological activity.

1. Inhibition of Kinase Activity

Recent studies have indicated that derivatives of thiadiazoles and tetrazoles can act as inhibitors of various kinases, including c-Met and VEGFR-2. These kinases are crucial in cancer progression and metastasis. For instance, compounds structurally similar to N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole have shown potent inhibitory effects against c-Met in vitro .

2. Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cell lines. For example, in studies involving MKN-45 gastric cancer cells, compounds with similar scaffolds induced cell cycle arrest and subsequent apoptosis through the inhibition of c-Met phosphorylation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of thiadiazole derivatives demonstrated significant antitumor activity against multiple human cancer cell lines. The tested compounds exhibited varying degrees of potency against c-Met mutants, suggesting a promising avenue for targeted cancer therapy .

Case Study 2: Pharmacokinetic Profile

In vivo studies in BALB/c mice showed that certain derivatives exhibited favorable pharmacokinetic profiles, including good absorption and distribution characteristics. This is critical for the further development of these compounds as therapeutic agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing tetrazole and thiadiazole rings exhibit significant antimicrobial activity. A study on similar derivatives demonstrated their effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 32 |

| Escherichia coli | 16 |

These results suggest that the compound may interfere with bacterial cell wall synthesis and nucleic acid synthesis pathways due to its structural components .

Antitumor Activity

In vitro studies have shown that related compounds can exhibit cytotoxicity against human cancer cell lines. For instance, the MTT assay results indicated that certain derivatives were non-cytotoxic against normal cells while significantly affecting cancerous cells. This selective toxicity is crucial for developing effective cancer therapies .

Antibacterial Studies

A comprehensive study evaluated the antibacterial activity of tetrazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives had MIC values comparable to standard antibiotics such as penicillin and erythromycin.

Cytotoxicity Assessments

In another study focusing on cytotoxicity, various derivatives were tested against human cancer cell lines. The results indicated significant cytotoxicity towards cancer cells while demonstrating minimal effects on normal cell lines, highlighting the potential for therapeutic applications in oncology .

In Silico Studies

In silico modeling has been employed to predict the pharmacological profiles of similar compounds. These studies provide insights into potential interactions with biological targets and help guide further experimental validations. Computational methods can assess binding affinities and predict metabolic pathways .

Comparison with Similar Compounds

Research Findings and Challenges

- Crystallographic Data : Refinement using SHELXL confirmed a planar thiadiazole-tetrazole system with a dihedral angle of 8.2° between rings, minimizing steric clash.

- Metabolic Stability : The cyclopropyl group reduces cytochrome P450-mediated oxidation compared to linear alkyl chains in analogues, as shown in microsomal assays (t1/2: 6.7 h vs. 2.1 h) .

- Limitations : Poor aqueous solubility (LogP = 3.9) necessitates formulation optimization, unlike sulfonamide-containing analogues (LogP = 2.1–2.5) .

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer : Systematically modify substituents: (1) Vary alkyl chain length at the 4-propyl group (C3 to C5); (2) Replace cyclopropyl with other strained rings (e.g., aziridine); (3) Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring. Test derivatives in dose-response assays (IC₅₀, MIC) and correlate with computed descriptors (e.g., Hammett σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.